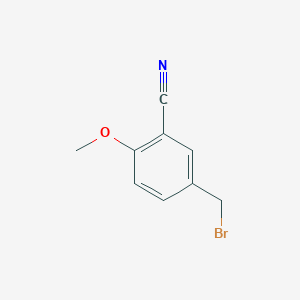![molecular formula C7H9N5O B1289268 6-Amino-2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 900319-17-7](/img/structure/B1289268.png)
6-Amino-2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a derivative of the triazolopyrimidine family, which is known for its potential biological activity and its relevance in the synthesis of various pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the general class of triazolopyrimidines is well represented and can give insights into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related triazolopyrimidines has been described in the literature. For instance, 6-unsubstituted 7-R-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines have been synthesized through deacylation of 5-acetyl Biginelli-like precursors or by reduction of the corresponding triazolopyrimidines using LiAlH4. These methods provide a pathway for the introduction of functional groups at the 6-position, which is a key step in the synthesis of functionalized derivatives .
Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by the presence of a triazole ring fused to a pyrimidine ring. This structure is crucial for the biological activity of these compounds. The molecular structure of a closely related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been reported, showing different supramolecular architectures in its solvated forms. These structures are stabilized by hydrogen-bonding interactions and, in some cases, by π-π stacking interactions . This information can be extrapolated to understand the potential intermolecular interactions of this compound.
Chemical Reactions Analysis
The reactivity of triazolopyrimidines can be inferred from their reactions with various reagents. For example, the reaction of triaminopyrimidine-thiones with phosphoryl chloride and N,N-dimethylacylamides leads to the formation of triazolopyrimidin-thiones and their oxo derivatives . These reactions demonstrate the potential of triazolopyrimidines to undergo transformations that can be useful in the synthesis of diverse chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines are influenced by their molecular structure. The presence of amino groups and other substituents can affect their solubility, crystallinity, and potential for forming solvates. The study of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid solvates reveals the impact of the solvent on the crystal structure and hydrogen-bonding patterns . These findings are relevant for understanding the behavior of this compound in different environments and could inform its potential applications.
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
Diese Verbindung dient als Vorstufe bei der Synthese von Heterocyclen, die in der medizinischen Chemie von entscheidender Bedeutung sind. Das Vorhandensein mehrerer Stickstoffatome macht sie zu einem idealen Kandidaten für die Konstruktion komplexer Moleküle mit potenziellen biologischen Aktivitäten .
Entwicklung von Antimalariamitteln
Die Forschung zeigt, dass Derivate dieser Verbindung als Dihydroorotat-Dehydrogenase-Inhibitoren wirken können, was einen Weg für die Entwicklung neuer Antimalariamittel bietet. Diese Anwendung ist besonders wichtig angesichts des anhaltenden Bedarfs an neuartigen Behandlungen gegen resistente Malariastämme .
Pharmakologische Forschung
Die Interaktion der Verbindung mit HIV TAR RNA deutet auf ihre Nützlichkeit in der pharmakologischen Forschung hin. Durch die Bindung an diese RNA kann sie den Replikationsprozess von HIV beeinflussen und so Einblicke in neue therapeutische Strategien liefern .
Materialwissenschaften
In den Materialwissenschaften kann diese Verbindung verwendet werden, um die Raumladungsschicht in Silberbromid-Mikrokristallen zu untersuchen. Diese Anwendung ist wichtig, um fotografische und bildgebende Verfahren zu verstehen und zu verbessern .
Mikrowellen-gestützte Synthese
Die Verbindung wird in mikrowellen-gestützten, katalysatorfreien Syntheseverfahren eingesetzt. Dieser umweltfreundliche Ansatz ist wertvoll für die Herstellung von 1,2,4-Triazolo[1,5-a]pyridinen, die in vielen biologisch aktiven Verbindungen vorkommen .
Forschung in der organischen Chemie
Als Baustein in der organischen Chemie ist diese Verbindung an der Vilsmeier-Reaktion von konjugierten Carbocyclen und Heterocyclen beteiligt. Diese Reaktion ist grundlegend für die Bildung verschiedener organischer Verbindungen mit potenziellen Anwendungen in der Medikamentenentwicklung und darüber hinaus .
Wirkmechanismus
Zukünftige Richtungen
The 1,2,4-triazolo[1,5-a]pyrimidines, including “6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol”, have shown promise in various areas of drug design . Future research may focus on further exploring their potential applications in medicinal chemistry, optimizing their synthesis, and investigating their safety and efficacy in preclinical and clinical studies.
Eigenschaften
IUPAC Name |
6-amino-2,5-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-3-5(8)6(13)12-7(9-3)10-4(2)11-12/h8H2,1-2H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSSGWXLXBRTKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














